

Application Notes and Protocols for Cellular Antiviral Activity Assay of PF-07957472

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Compound of Interest

Compound Name: PF-07957472

Cat. No.: B15566791

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Introduction

PF-07957472 is an orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).^{[1][2][3][4][5]} As an essential enzyme for viral replication, PLpro is a key target for antiviral drug development. It is responsible for cleaving the viral polyprotein to generate functional non-structural proteins. Additionally, PLpro can remove ubiquitin and ISG15 modifications from host proteins, thereby antagonizing the host's innate immune response. **PF-07957472** has demonstrated potent antiviral activity in cellular assays and in vivo models of COVID-19 infection.

These application notes provide a detailed protocol for assessing the cellular antiviral activity of **PF-07957472** using a cytopathic effect (CPE) reduction assay.

Quantitative Data Summary

The antiviral activity and cytotoxicity of **PF-07957472** have been evaluated in various cell lines against different SARS-CoV-2 variants. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral CPE by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Cell Line	Virus Strain	EC50 (nM)	CC50 (μM)	Selectivity Index (SI)
dNHBE	SARS-CoV-2 (USA-WA1/2020)	13.9	>30	>2158
Vero E6	SARS-CoV-2 (Wild Type)	111.0	>70	>630
Vero E6	SARS-CoV-2 (Omicron BA.5)	306.2	>70	>228
Vero E6	SARS-CoV-2 (XBB.1)	58.2	>70	>1202

Experimental Protocols

Cellular Antiviral Activity Assay using Cytopathic Effect (CPE) Reduction

This protocol details the methodology to determine the antiviral efficacy of **PF-07957472** by measuring the inhibition of virus-induced CPE in a cell monolayer.

Materials:

- Vero E6 or dNHBE cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- 96-well cell culture plates
- SARS-CoV-2 virus stock (e.g., USA-WA1/2020, Omicron BA.5, XBB.1)

- **PF-07957472**

- CellTiter-Glo® Luminescent Cell Viability Assay kit or Neutral Red dye
- Plate reader (luminometer or spectrophotometer)
- Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

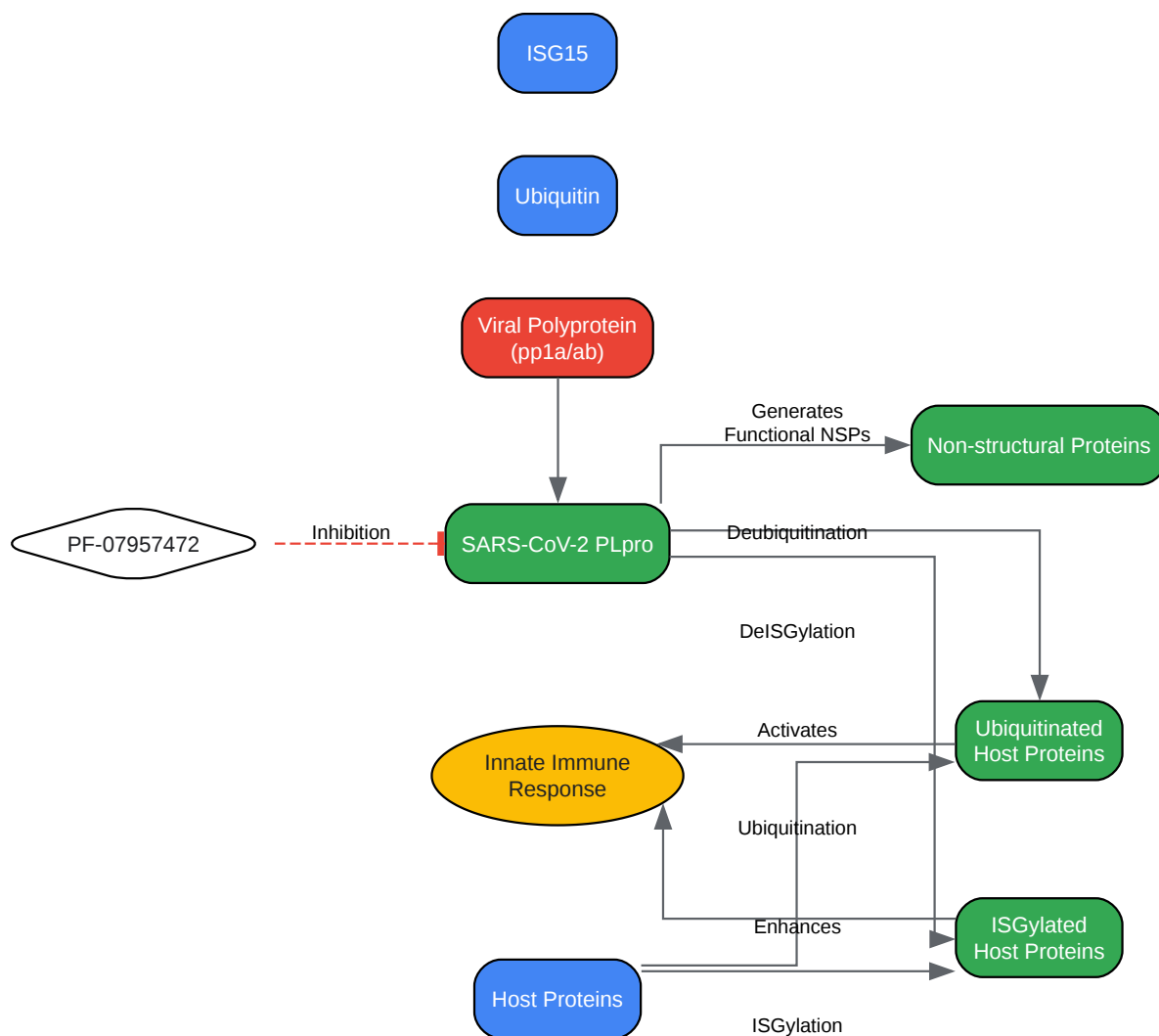
Procedure:

- Cell Seeding:
 - Culture Vero E6 or dNHBE cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
 - On the day before the assay, trypsinize and seed the cells into 96-well plates at a density of 1×10^4 cells per well in 100 µL of culture medium.
 - Incubate the plates overnight to allow for cell adherence and formation of a monolayer.
- Compound Preparation:
 - Prepare a stock solution of **PF-07957472** in dimethyl sulfoxide (DMSO).
 - Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
- Virus Infection and Compound Treatment:
 - All subsequent steps involving live virus must be performed in a BSL-3 facility.
 - On the day of the experiment, remove the culture medium from the 96-well plates.
 - Add 50 µL of the diluted **PF-07957472** to the appropriate wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).

- Add 50 μ L of virus suspension at a predetermined multiplicity of infection (MOI) to the compound-treated wells and the virus control wells. For mock-infected wells (cell controls), add 50 μ L of medium without virus.
- Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 72 hours or until significant CPE is observed in the virus control wells.
- Quantification of Cytopathic Effect:
 - After the incubation period, assess cell viability to quantify the extent of CPE. This can be done using various methods, such as the CellTiter-Glo® assay or Neutral Red uptake assay.
 - For CellTiter-Glo® Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
 - For Neutral Red Assay:
 - Remove the culture medium and add 100 μ L of a neutral red solution (e.g., 50 μ g/mL in PBS) to each well.
 - Incubate for 2-3 hours to allow for dye uptake by viable cells.
 - Wash the cells with PBS to remove excess dye.
 - Add a destaining solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and incubate with shaking to extract the dye.
 - Measure the absorbance at 540 nm using a spectrophotometer.

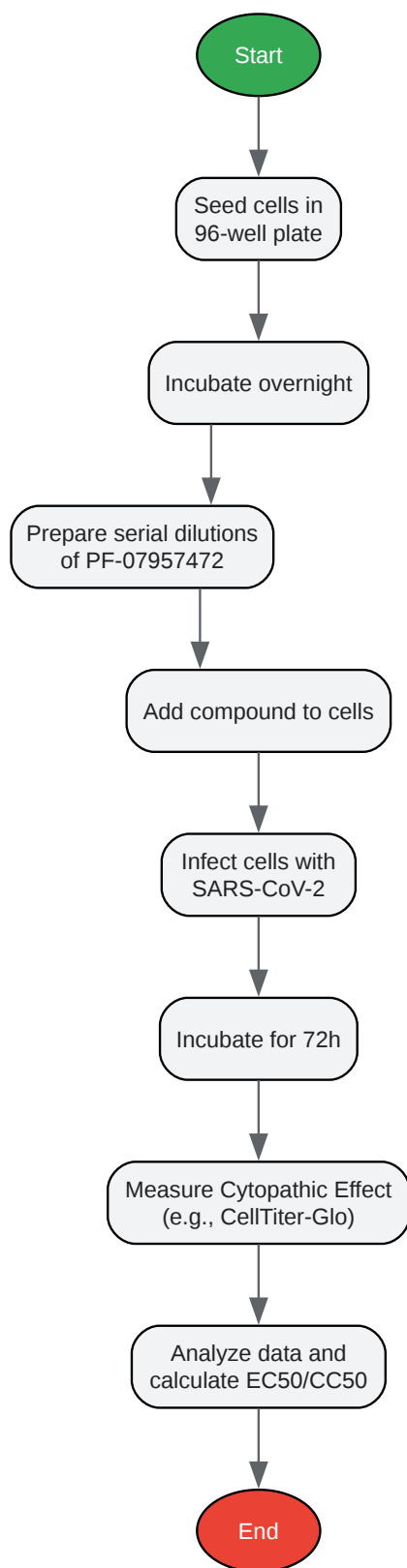
- Data Analysis:
 - Calculate the percentage of cell viability for each well relative to the cell control wells.
 - Determine the EC50 value by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
 - Similarly, determine the CC50 value from the uninfected, compound-treated wells by plotting the percentage of cell viability against the logarithm of the compound concentration.
 - Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Visualizations



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Caption: Mechanism of action of SARS-CoV-2 PLpro and its inhibition by **PF-07957472**.



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Caption: Experimental workflow for the cellular antiviral activity assay of **PF-07957472**.

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